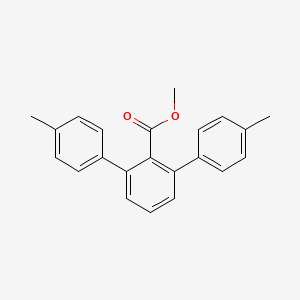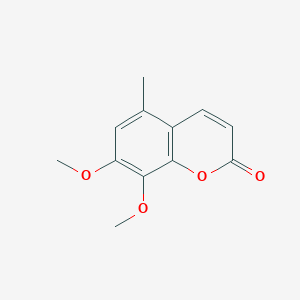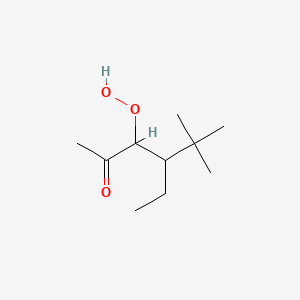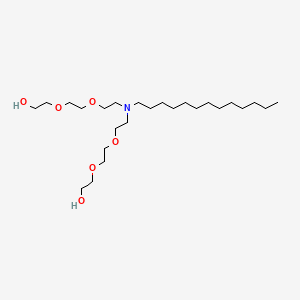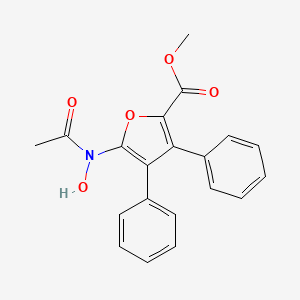
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a furoate group, two phenyl rings, and an acetylamino group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-diphenylfuran-2-carboxylic acid with hydroxylamine to form the hydroxylamine derivative. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with DNA and proteins, potentially leading to mutagenic effects . The acetylamino group may also play a role in its biological activity by facilitating the compound’s binding to specific enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-diphenyl-5-nitro-2-furoate: Similar structure but with a nitro group instead of a hydroxylamine group.
Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate: Lacks the acetylamino group.
Uniqueness
Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential mutagenic properties make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
133960-22-2 |
|---|---|
Fórmula molecular |
C20H17NO5 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
methyl 5-[acetyl(hydroxy)amino]-3,4-diphenylfuran-2-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-13(22)21(24)19-17(15-11-7-4-8-12-15)16(14-9-5-3-6-10-14)18(26-19)20(23)25-2/h3-12,24H,1-2H3 |
Clave InChI |
KZGSRIGHCWCKHH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


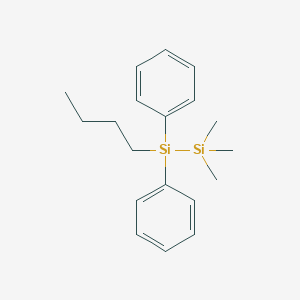
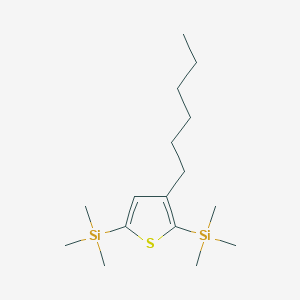
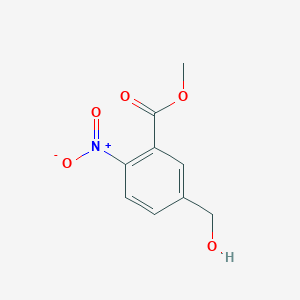
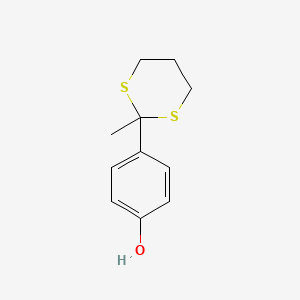
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
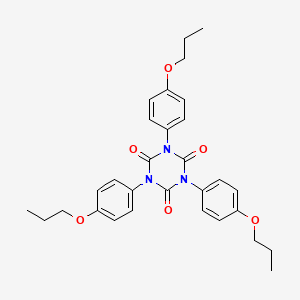
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)


![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
